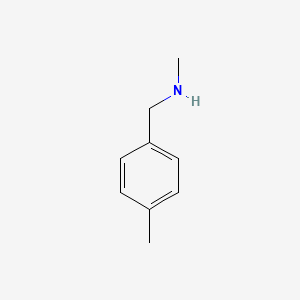

N-Methyl-4-methylbenzylamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-methyl-1-(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8-3-5-9(6-4-8)7-10-2/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFFIGRIWDSNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383285 | |

| Record name | N-Methyl-4-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-04-7 | |

| Record name | N,4-Dimethylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-4-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Alkylated Benzylamine Class

Alkylated benzylamines are a class of organic compounds derived from benzylamine (B48309) (C₆H₅CH₂NH₂), which consists of a benzyl (B1604629) group attached to an amine functional group. wikipedia.orgchemicalbook.com Alkylation can occur at the nitrogen atom of the amine (N-alkylation) or on the aromatic ring (ring-alkylation), leading to a vast array of primary, secondary, and tertiary amines with diverse properties. wikipedia.orgacs.org These compounds are recognized as crucial building blocks and intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. cymitquimica.comchemicalbook.com

The addition of alkyl groups significantly influences the chemical and physical characteristics of the parent benzylamine molecule. For instance, N-alkylation can alter the basicity and nucleophilicity of the amine. The benzyl group itself is a key feature, as it can be readily introduced and later removed via hydrogenolysis, making benzylamines useful as masked sources of ammonia (B1221849) or primary amines in multi-step syntheses. wikipedia.orgchemicalbook.com

N-Methyl-4-methylbenzylamine is a secondary amine, placing it in a category that is often less basic than primary amines due to the electron-donating nature of the N-methyl group. Its structure, featuring both N-methylation and para-methylation on the benzene (B151609) ring, distinguishes it from other benzylamines like N-methylbenzylamine or the primary amine 4-methylbenzylamine (B130917). This specific substitution pattern affects its steric and electronic properties, which in turn dictates its reactivity and potential applications.

Table 1: Comparison of this compound with Related Benzylamine Derivatives This table provides a comparative overview of this compound and other structurally related benzylamines, highlighting differences in substitution and primary application areas.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Primary Applications/Research Areas |

| This compound | 699-04-7 | C₉H₁₃N | Para-methyl, N-methyl (Secondary amine) | Organic synthesis, pharmaceutical intermediates. |

| Benzylamine | 100-46-9 | C₇H₉N | Unsubstituted (Primary amine) | Precursor in organic chemistry, pharmaceuticals. wikipedia.org |

| 4-Methylbenzylamine | 104-84-7 | C₈H₁₁N | Para-methyl (Primary amine) | Synthesis of bioactive compounds, anticonvulsants. chemicalbook.com |

| N-Methylbenzylamine | 103-67-3 | C₈H₁₁N | N-methyl (Secondary amine) | Catalysis, ligand synthesis, organic synthesis. chemicalbook.com |

| N,N-Dimethylbenzylamine | 103-83-3 | C₉H₁₃N | N,N-dimethyl (Tertiary amine) | Phase-transfer catalyst, corrosion inhibitor. |

Interdisciplinary Significance of N Methyl 4 Methylbenzylamine in Advanced Research Domains

The specific structure of N-Methyl-4-methylbenzylamine has made it a compound of interest in several advanced research fields, most notably in organic synthesis and neuropharmacology.

In organic synthesis , it serves as a versatile intermediate. Its secondary amine nature allows it to participate in a variety of chemical transformations, such as acylation and further alkylation, to create more complex molecules. cymitquimica.com It is particularly valuable in the synthesis of other amine derivatives through processes like reductive amination. The presence of the para-methyl group can influence reaction outcomes through steric and electronic effects, offering a tool for fine-tuning synthetic strategies.

In the domain of neuropharmacology , research has highlighted the intriguing biological activities of this compound's structural analog, 4-methylbenzylamine (B130917). Studies have shown that 4-methylbenzylamine can induce a hyperphagic (increased food intake) response in animal models. nih.gov This effect is believed to be mediated through the modulation of Shaker-like Kv1.1 potassium channels in the brain. nih.gov The parent compound, benzylamine (B48309), conversely, tends to cause a decrease in food intake. nih.gov The simple addition of a methyl group at the 4-position of the benzene (B151609) ring inverts this property, suggesting that this compound and its derivatives could be valuable tools for studying appetite regulation and developing potential treatments for eating disorders. nih.gov

Table 2: Detailed Research Findings on Benzylamine Derivatives This interactive table summarizes key research findings related to benzylamine derivatives, illustrating the compound's relevance in different scientific contexts.

| Research Area | Focus of Study | Key Findings |

| Neuropharmacology | Hyperphagic Effects of 4-methylbenzylamine (4-MBZ) | Administration of 4-MBZ led to a significant increase in food consumption in mice, counteracting the suppressive effects of amphetamine. This effect is linked to the modulation of brain potassium channels. nih.gov |

| Organic Synthesis | Synthesis of Amine Derivatives | This compound is a useful intermediate for preparing other amines and complex molecules for potential pharmaceutical applications. |

| Catalysis | Oxidative Amidation | Benzylamines can be used in oxidative coupling reactions with N-substituted formamides to synthesize amides efficiently using heterogeneous catalysts. rsc.org |

Current Research Landscape and Emerging Directions for N Methyl 4 Methylbenzylamine Studies

Established Synthetic Routes for this compound Scaffolds

The synthesis of this compound can be achieved through several established methods, primarily involving reductive amination and selective N-alkylation strategies.

Reductive amination is a widely employed and efficient method for synthesizing this compound. This two-step process typically involves the reaction of 4-methylbenzaldehyde (B123495) with methylamine (B109427) to form an intermediate imine, which is then reduced to the target secondary amine. libretexts.orgontosight.ai Various reducing agents can be utilized for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgorganic-chemistry.org The reaction is often catalyzed by acids. organic-chemistry.org

One common approach involves the direct reaction of 4-methylbenzaldehyde and methylamine in the presence of a reducing agent. For instance, the synthesis can be performed using sodium borohydride in a suitable solvent like methanol (B129727). google.comgoogle.com The use of heterogeneous catalysts, such as nickel nanoparticles with isopropanol (B130326) as a hydrogen source, also facilitates this transformation. organic-chemistry.org Furthermore, zirconium-based reagents have been shown to be effective for the reductive amination of 4-methylbenzaldehyde. sid.ir The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of this compound.

Table 1: Reagents and Conditions for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|---|

| 4-Methylbenzaldehyde | Methylamine | Sodium Borohydride | Methanol | Room Temperature | This compound | google.comgoogle.com |

| 4-Methylbenzaldehyde | Aniline | [Zr(BH₄)₂(PPh₃)₂] | SDS Micellar Solution | Reflux | N-(4-methylbenzyl)aniline | sid.ir |

| 4-Methylbenzaldehyde | Aniline | NaBH₄/DOWEX(R)50WX8 | THF | Room Temperature | N-(4-methylbenzyl)aniline | redalyc.org |

| Ketones | N-Methylbenzylamine | Sodium Borohydride | Methanol/Ethanol/Isopropanol | - | N-benzyl-N-methyl enamine intermediate | mdma.ch |

Selective N-alkylation of 4-methylbenzylamine (B130917) with a methylating agent is another key synthetic route. rsc.org This method involves the direct introduction of a methyl group onto the nitrogen atom of the primary amine. However, a significant challenge in this approach is preventing over-alkylation, which leads to the formation of the tertiary amine, N,N-dimethyl-4-methylbenzylamine. clockss.orgacs.org

To achieve selective mono-N-methylation, various strategies have been developed. Using a stoichiometric amount of a methylating agent like methyl iodide under basic conditions is a traditional method. clockss.org More advanced and selective methods utilize reagents like dimethyl carbonate (DMC) in the presence of specific catalysts. acs.orgnih.gov For example, copper-zirconium bimetallic nanoparticles have been shown to effectively catalyze the N-methylation of benzylamine (B48309) with DMC, favoring the formation of the monomethylated product. acs.orgnih.gov Another approach involves using methanol as the methylating agent over heterogeneous nickel catalysts. rsc.orgresearchgate.net The use of cesium hydroxide (B78521) in conjunction with an alkyl halide has also been reported to promote selective mono-N-alkylation of primary amines. google.com

Table 2: Conditions for Selective N-Alkylation

| Starting Amine | Methylating Agent | Catalyst/Reagent | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|---|

| Benzylamine | Dimethyl Carbonate | Cu-Zr Bimetallic Nanoparticles | - | 180 °C, 4 h | N-Methylbenzylamine | acs.orgnih.gov |

| Aniline | Methanol | Ni/ZnAlOx-600 | - | 160 °C, 10 bar N₂ | N-Methylaniline | rsc.org |

| Alkyl Amines | Alkyl Bromides | Cesium Hydroxide | DMSO or DMF | Room Temperature | Secondary Amine | google.com |

| Benzylamine | Paraformaldehyde | (CAAC)CuCl/PMHS | nBu₂O | 80 °C, 18 h | N-Methylbenzylamine | nih.gov |

Functional Group Interconversions and Derivatization of this compound

This compound serves as a valuable precursor for the synthesis of a variety of derivatives through functional group interconversions. These transformations allow for the introduction of diverse functionalities, leading to compounds with a wide range of potential applications.

Sulfonamides are a significant class of compounds, and this compound can be readily converted into its corresponding sulfonamide derivatives. iucr.orgnih.gov This is typically achieved by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. iucr.orgnih.govnih.gov The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of an N,N-disubstituted sulfonamide. researchgate.netnsf.gov

The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been reported through a two-step process where 4-methylbenzenesulfonyl chloride is first reacted with a primary amine, followed by benzylation. researchgate.netnsf.gov A similar strategy can be applied using this compound to directly form N-methyl-N-(4-methylbenzyl)benzenesulfonamides. The reaction conditions can be optimized to achieve high yields of the desired sulfonamide. nih.gov

Table 3: Synthesis of Sulfonamide Derivatives

| Amine | Sulfonyl Chloride | Base/Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| 4-Methylbenzylamine | p-Toluenesulfonyl Chloride | Pyridine/Dichloromethane | Room Temperature, 24 h | 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide | iucr.orgnih.gov |

| L-proline benzyl (B1604629) ester hydrochloride | Chlorosulfonyl-L-proline benzyl ester | DIPEA, 4-DMAP/Dichloromethane | Room Temperature, 16 h | Sulfonamide derivatives | nih.gov |

| Allylamine | 4-Methylbenzenesulfonyl chloride | Pyridine/Dichloromethane | - | N-Allyl-4-methylbenzenesulfonamide | nsf.gov |

| 4-Methylbenzylamine | Benzenesulfonyl chloride | - | - | N-(4-methylbenzyl)benzenesulfonamide | ucl.ac.uk |

While this compound is a secondary amine and thus cannot directly form a stable Schiff base (imine) through condensation with an aldehyde or ketone, primary benzylamines like 4-methylbenzylamine are excellent precursors for Schiff base synthesis. ijlpr.comijlpr.com The resulting Schiff bases can then be N-methylated to incorporate the this compound moiety. Schiff bases are formed by the condensation reaction between a primary amine and a carbonyl compound, typically under reflux conditions in a suitable solvent like methanol. ijlpr.com

For example, 4-methylbenzylamine can be reacted with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) to form a bidentate Schiff base ligand. ijlpr.comijlpr.com This ligand can then, in principle, be N-methylated to yield a Schiff base containing the this compound scaffold. These Schiff bases are versatile ligands in coordination chemistry. researchgate.netbiointerfaceresearch.com

This compound can act as a ligand in coordination chemistry, forming complexes with various transition metals. jetir.org The nitrogen atom of the secondary amine possesses a lone pair of electrons that can coordinate to a metal center.

The synthesis of these organometallic complexes typically involves reacting this compound with a metal salt in a suitable solvent. jetir.orgresearchgate.net For instance, palladium(II) complexes with the general formula [PdX₂(mba)₂] (where mba = N-methylbenzylamine and X = OAc⁻, Cl⁻, Br⁻, or I⁻) have been synthesized and characterized. researchgate.net Similarly, a cobalt(II) complex, CoCl₂(Nmba)₂(H₂O)₂, has been prepared by reacting N-methylbenzylamine with cobalt(II) chloride. jetir.org Spectroscopic data confirms the coordination of the N-methylbenzylamine ligand to the metal ion through the nitrogen atom. jetir.orgresearchgate.net

Table 4: Organometallic Complexes with N-Methylbenzylamine Ligands

| Ligand | Metal Salt | Solvent | Product | Ref. |

|---|---|---|---|---|

| N-Methylbenzylamine | CoCl₂·6H₂O | Methanol | CoCl₂(Nmba)₂(H₂O)₂ | jetir.org |

| N-Methylbenzylamine | [Pd(OAc)₂] | Benzene (B151609) | [Pd(OAc)₂(mba)₂] | researchgate.net |

| 4-Methylbenzylamine Schiff base | Zn(II), Cd(II) salts | Methanol | ML₂ type complexes | ijlpr.comijlpr.com |

| 4-Methylbenzylamine Schiff base | Cu(II) salt | - | [Cu(SB¹)₂], [Cu(SB²)₂], [Cu(SB³)₂] | researchgate.net |

Advanced Synthetic Protocols and Stereo-controlled Synthesis

The synthesis of complex chiral molecules often requires sophisticated strategies that allow for precise control over the three-dimensional arrangement of atoms. For derivatives of this compound, advanced synthetic protocols are employed to achieve high levels of stereocontrol, which is crucial for applications in fields like medicinal chemistry and materials science. These methods include the use of chiral auxiliaries to guide the stereochemical outcome of a reaction and multi-component reactions that enable the rapid assembly of complex molecular architectures.

Chiral Auxiliary-Mediated Asymmetric Synthesis Involving this compound Analogues

Asymmetric synthesis is a cornerstone of modern organic chemistry, and the use of chiral auxiliaries is a well-established strategy to induce stereoselectivity. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is then removed. While direct applications involving this compound as the auxiliary are specific, its structural analogues, particularly α-methylbenzylamine derivatives, are widely used and serve as powerful models for understanding this methodology. mdpi.com These amines are inexpensive and available in both (R) and (S) enantiomeric forms, making them privileged chiral auxiliaries. mdpi.com

The fundamental principle lies in the auxiliary's ability to create a chiral environment that biases the approach of a reagent to one of two diastereotopic faces of the molecule. For instance, N-benzyl-N-α-methylbenzylamine has been employed in the asymmetric synthesis of β-amino diacids. mdpi.com In a domino reaction involving a Michael addition and subsequent intramolecular cyclisation, the homochiral lithium amide of (S)-N-benzyl-N-α-methylbenzylamine adds to a prochiral dienoate. mdpi.com This process leads to the formation of cyclopentane (B165970) derivatives with high diastereoselectivity. mdpi.com The stereochemical outcome is dictated by the chiral α-methylbenzyl group, which effectively shields one face of the intermediate, directing the subsequent protonation or cyclisation step. mdpi.com

Another prominent example is the Strecker synthesis of amino acids, where chiral α-methylbenzylamine derivatives guide the addition of cyanide to an imine. rsc.orgsemanticscholar.org The nucleophilic addition occurs preferentially at the less sterically hindered diastereotopic face, leading to a predominance of one diastereomer of the resulting α-aminonitrile. semanticscholar.org Subsequent hydrolysis and removal of the chiral auxiliary yield the desired enantiomerically enriched amino acid. rsc.orgsemanticscholar.org Researchers have used (S)-methylbenzylamine and its 4-methoxy derivative as chiral auxiliaries to synthesize various optically pure (S)-tryptophan analogues. rsc.org

The effectiveness of the chiral auxiliary is often quantified by the diastereomeric ratio (dr) or diastereomeric excess (de) of the product. High diastereoselectivity is crucial for obtaining the final product in high enantiomeric purity. The auxiliary is typically removed in a later step, often through hydrogenolysis, without affecting the newly created stereocenter.

Table 1: Examples of Chiral Auxiliary-Mediated Asymmetric Synthesis with this compound Analogues

| Reaction Type | Chiral Auxiliary | Substrate | Key Finding | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Conjugate Addition-Cyclisation | (S)-N-benzyl-N-α-methylbenzylamine | tert-butyl methyl (E,E)-octa-2,6-diendioate | Asymmetric synthesis of orthogonally functionalised cyclopentane derivatives. | 90% | 3:1 | mdpi.com |

| Reductive Amination | (S)-α-Methylbenzylamine | Ketone-amino acid derivative | Synthesis of a di-amino acid derivative, a precursor for Ritlecitinib. | 85% | 86:14 | researchgate.net |

| Strecker Synthesis | (S)-α-methylbenzylamine / (S)-4-methoxy-α-methylbenzylamine | Indole-3-acetaldehydes | Facile synthesis of enantiomerically pure (S)-tryptophan analogues. | Not specified | 2-3:1 | rsc.orgsemanticscholar.org |

| Aldol (B89426) Reaction | N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | Imidazolidin-2-one derivative | Synthesis of (S)-fluoxetine with high anti-aldol selectivity. | Excellent | High | mdpi.com |

Multi-Component Reactions for the Introduction of this compound Substructures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.govatomicsdata.com The Ugi and Passerini reactions are preeminent examples of isocyanide-based MCRs (IMCRs) where benzylamine derivatives, including this compound, can be used as the amine component. nih.govacs.org

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for creating α-acylamino amides by combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. acs.orgnih.gov By using this compound as the amine component, its structural motif can be directly embedded into a larger, peptide-like scaffold. This approach has been utilized in the combinatorial synthesis of large molecular libraries. atomicsdata.com For example, 4-methylbenzylamine was one of five amines used in an automated synthesis platform to generate a library of 1500 Ugi products for molecular data storage applications. atomicsdata.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final bis-amide product. nih.gov

The Passerini three-component reaction (P-3CR) is another significant MCR that produces α-acyloxy amides from an aldehyde (or ketone), a carboxylic acid, and an isocyanide. nih.govresearchgate.net While it does not directly incorporate an external amine, related MCRs and variations can introduce amine substructures. For instance, interrupted Ugi and Passerini reactions allow for the trapping of reactive nitrilium ion intermediates by various nucleophiles, including amines, leading to diverse molecular frameworks. nih.govacs.org

The versatility of MCRs allows for the introduction of the this compound substructure into a wide array of molecular architectures, including complex nitrogen heterocycles like benzodiazepines and piperazinones. nih.govnih.gov In the synthesis of fused nitrogen heterocycles, the Ugi reaction can be performed with components bearing additional functional groups that participate in subsequent intramolecular cyclizations. nih.gov For example, using an amino-carboxylic acid like anthranilic acid in a Ugi reaction with an arylglyoxal, an amine, and an isocyanide can lead to the formation of benzodiazepinone cores. nih.gov The use of a chiral amine component, such as (S)-α-methylbenzylamine, can induce diastereoselectivity in these complex transformations. nih.govnih.gov

Table 2: Multi-Component Reactions for Introducing Benzylamine Substructures

| Reaction Type | Amine Component | Other Key Reactants | Product Type/Application | Yield | Reference |

|---|---|---|---|---|---|

| Ugi 4-Component Reaction | 4-Methylbenzylamine | Cyclohexanecarboxaldehyde, Boc-glycine, Isocyanide | Synthesis of a diverse library of peptide-like bis-amides for data storage. | Not specified | atomicsdata.com |

| Interrupted Ugi Reaction | Benzylamines | Cyclopropyl-tethered acid/oxo component, Isocyanide | Synthesis of 1,4-bisamide frameworks. | 40-72% | nih.govacs.org |

| Ugi Reaction / Cyclization | (S)-α-methylbenzylamine | Arylglyoxals, Anthranilic acid, Isocyanide | Diastereoselective synthesis of 3-carboxamide-1,4-benzodiazepin-5-ones. | 55% | nih.govnih.gov |

| Mannich Reaction | N-methylbenzylamine | Uracil nucleosides, Formaldehyde (B43269) | Synthesis of 5-(alkylaminomethyl)pyrimidine nucleosides. | Not specified | beilstein-journals.org |

| Ugi Tetrazole Reaction | Tritylamine (Ammonia surrogate) | Ketones, Isocyanoacetates, TMSN₃ | One-pot synthesis of tetrazolopiperidinones. | Good to High | acs.org |

This compound and its Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral auxiliaries are instrumental in this pursuit, providing a temporary chiral influence that directs the stereochemical outcome of a reaction. Derivatives of this compound, particularly those with a chiral center at the α-carbon, have proven to be effective in this capacity.

Enantioselective Transformations Guided by this compound Frameworks

Chiral amines derived from benzylamine structures are valuable in asymmetric synthesis. For instance, (S)-α-methylbenzylamine, a related chiral amine, is employed as a chiral auxiliary in the asymmetric reductive amination for the synthesis of complex molecules like ritlecitinib. researchgate.net This process involves the one-pot condensation of a ketone with the chiral amine, followed by reduction, to yield a product with high diastereomeric excess. researchgate.net The chiral auxiliary significantly enhances the diastereopurity of the resulting amine. researchgate.net

A notable application is in the Strecker synthesis of α-aminonitriles, which are precursors to amino acids. rsc.org Chiral auxiliaries based on the (S)-methylbenzylamine framework have been successfully used to synthesize a variety of (S)-tryptophan analogues. rsc.org The strategy relies on the chiral auxiliary to control the stereochemistry during the addition of cyanide to an imine, leading to the formation of optically pure amino acid precursors. rsc.org

Rational Design and Synthesis of this compound-Based Ligands

The effectiveness of a chiral auxiliary is intrinsically linked to its structure. The rational design of ligands based on the this compound scaffold aims to optimize steric and electronic properties to maximize stereocontrol. For example, the introduction of different substituents on the aromatic ring or the nitrogen atom can fine-tune the auxiliary's directing ability.

The synthesis of these chiral auxiliaries often involves the alkylation of a primary chiral amine. For example, (S)-N-allyl-alpha-methylbenzylamine is synthesized by the alkylation of (S)-alpha-methylbenzylamine. The resulting secondary amine, with its defined stereochemistry, can then be used to direct asymmetric transformations.

This compound in Catalytic Reaction Systems

Beyond its role as a stoichiometric chiral director, this compound and its parent compound, 4-methylbenzylamine, participate in various catalytic reactions, influencing reaction rates and product formation.

Role in Direct Amidation Reactions

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine without pre-activation, is an atom-economical and green chemical process. rsc.orgsci-hub.st 4-Methylbenzylamine has been utilized as a substrate in studies exploring new catalytic systems for this transformation. rsc.orgacs.orgnih.gov

In research focused on triarylsilanol-catalyzed direct amidation, 4-methylbenzylamine was used as a representative primary amine to react with phenylacetic acid. acs.orgnih.gov These studies help to benchmark the efficiency of new catalysts. For instance, the reaction of 3-phenylpropionic acid with 4-methylbenzylamine in the presence of zirconium-based catalysts like ZrCp2Cl2 or ZrCl4 has been shown to produce N-(4-methylbenzyl)-3-phenylpropionamide in high yields. rsc.org

The following table summarizes the results of direct amidation reactions involving 4-methylbenzylamine with different catalysts and conditions.

| Carboxylic Acid | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetic Acid | 4-Methylbenzylamine | Triarylsilanol (6h) | Toluene | Reflux | - | acs.orgnih.gov |

| 3-Phenylpropionic Acid | 4-Methylbenzylamine | ZrCp2Cl2 | - | - | 94 | rsc.org |

| 3-Phenylpropionic Acid | 4-Methylbenzylamine | ZrCl4 | - | - | 92 | rsc.org |

| 3-Phenylpropionic Acid | 4-Methylbenzylamine | None | Toluene | 110 | 81 | rsc.org |

Data sourced from studies on catalytic direct amidation.

It is important to note that secondary amines like N-methylbenzylamine can be more resistant to amidation compared to primary amines. acs.orgnih.gov This difference in reactivity highlights the influence of the amine structure on the reaction outcome.

Application in Oxidation Processes as a Catalyst Component

Amines can act as catalysts or co-catalysts in various oxidation reactions. While direct evidence for this compound as an oxidation catalyst is limited in the provided context, the broader class of benzylamines is known to undergo oxidation. For example, monoamine oxidase (MAO) enzymes catalyze the oxidation of benzylamines to the corresponding aldehydes. wikipedia.org The catalytic mechanism of MAOs involves the cleavage of the Cα-H bond of the amine. nih.gov

Elucidation of Catalytic Mechanisms and Reaction Kinetics

Understanding the mechanism and kinetics of a catalyzed reaction is crucial for its optimization. For reactions involving this compound and its analogs, several mechanistic aspects have been investigated.

In the context of direct amidation catalyzed by triarylsilanols, kinetic studies monitoring the reaction of phenylacetic acid with amines, including 4-methylbenzylamine and N-methylbenzylamine, have been conducted. acs.org These studies revealed that secondary alkyl amines can lead to more significant catalyst decomposition compared to primary alkyl amines. acs.org

The mechanism of amine-catalyzed reactions, such as the Mannich reaction for the synthesis of methacrolein, has been studied using various amines. mdpi.com While this compound was not specifically tested, the study highlighted that the catalytic activity of aromatic amines can be influenced by the conjugation of the nitrogen lone pair with the phenyl ring, which can affect their nucleophilicity. mdpi.com

In a different analytical application, 4-methylbenzylamine is a key component of the electrolyte used in capillary electrophoresis to separate and quantify N-methylmorpholine-N-oxide (NMMO) and its degradation products. researchgate.net The kinetics of the thermal degradation of NMMO were studied using this method, demonstrating second-order kinetics for the initial decomposition phase. researchgate.net

Investigation of Rate-Limiting Steps and Transition States

The determination of rate-limiting steps and the characterization of transition states are fundamental to understanding the mechanism of a catalytically driven reaction. In the context of reactions involving this compound and its close analogs, such as N-methylbenzylamine, various studies have provided insights into these critical mechanistic features across different catalytic systems.

Furthermore, in the context of photoredox-mediated C(sp3)–H arylation of dialkylamines, computational and mechanistic studies have elucidated the rate-determining steps. For the arylation at a methylene (B1212753) C–H bond, the initial hydrogen atom abstraction is the rate-determining step. In contrast, for the functionalization of an N-methyl group, the radical ipso-cyclization step presents the highest energy barrier. nih.gov These findings highlight how the specific reaction pathway and the site of functionalization within the amine substrate influence the rate-limiting step.

The table below summarizes findings on rate-limiting steps from various catalytic reactions involving N-methylbenzylamine and related structures.

| Catalyst System | Reactants | Proposed Rate-Limiting Step | Supporting Evidence |

| Pd(PtBu3)2 | N-methylbenzylamine, Chloroarenes | Oxidative addition to anionic Pd(0) species | Kinetic data showing dependence on anion concentration nih.gov |

| Amine/Acid | Formaldehyde, Propionaldehyde, N-methylbenzylamine | Decomposition of the Mannich base | Kinetic experiments determining reaction orders and activation energies researchgate.netmdpi.com |

| Photoredox catalyst | Dialkylamine-derived ureas | Hydrogen atom abstraction (for methylene C-H) or radical ipso-cyclization (for N-methyl C-H) | Mechanistic and computational studies nih.gov |

Applications of N Methyl 4 Methylbenzylamine in Biomedical and Pharmaceutical Research

N-Methyl-4-methylbenzylamine as a Crucial Building Block in Medicinal Chemistry

The utility of this compound in medicinal chemistry is primarily as a versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. Its chemical structure, featuring a secondary amine and a substituted benzyl (B1604629) group, allows for a variety of chemical modifications to generate a diverse range of derivatives.

While specific examples detailing the use of this compound as a direct precursor for the synthesis of enantiomerically pure pharmaceutical compounds are not extensively documented in publicly available research, the broader class of N-methylbenzylamines is recognized for its importance in stereoselective synthesis. N-methylbenzylamine can serve as a chiral auxiliary or a precursor to chiral catalysts, which are instrumental in producing enantiomerically pure compounds. This is a critical aspect in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.

The synthesis of analogs of this compound is a strategy employed to explore structure-activity relationships and to develop novel bioactive molecules. For instance, N-methylbenzylamine can be used as a raw material in a multi-step synthesis to produce compounds like 4-amino-N-alkylbenzylamines, which are important intermediates in the creation of high-grade dyes and have applications in medicine. google.com The process can involve steps such as acetylation, nitration, de-acetylation, and reduction to yield the desired analog. google.com

Advanced Analytical and Spectroscopic Characterization of N Methyl 4 Methylbenzylamine

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental for isolating N-Methyl-4-methylbenzylamine from reaction mixtures or complex matrices and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and performing quantitative analysis of benzylamine (B48309) derivatives. For compounds like this compound, reverse-phase HPLC is typically employed. A C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the main compound from any impurities or related substances.

Detection is often achieved using a UV detector, as the aromatic ring in this compound absorbs ultraviolet light. For related benzylamines, detection is commonly set around 210 nm. sielc.com Purity analysis is conducted by integrating the peak area of the analyte and comparing it to the total area of all detected peaks in the chromatogram. Quantitative analysis requires the use of a calibration curve constructed from certified reference standards of this compound.

Table 1: Typical HPLC Parameters for Benzylamine Derivative Analysis

| Parameter | Typical Condition |

| Column | Primesep C, C18 (4.6x150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with a buffer (e.g., TEAPh) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Mode | Reverse-Phase, Gradient or Isocratic |

Capillary Electrophoresis (CE) offers a high-resolution alternative to HPLC for the analysis of complex mixtures containing amines. CE separates compounds based on their charge-to-size ratio in an electric field. Due to its basic nature, this compound would be protonated in an acidic buffer, allowing it to migrate as a cation towards the cathode. This technique is particularly advantageous due to its high efficiency, short analysis times, and minimal sample and solvent consumption. Chiral selectors can also be added to the buffer system to enable the separation of enantiomers, should a chiral variant of the compound be under investigation.

Advanced Spectroscopic Techniques for Structural Confirmation and Electronic Properties

Spectroscopy provides detailed information about the molecular structure, connectivity, and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum confirms the presence of all proton environments. The aromatic protons on the para-substituted ring typically appear as two distinct doublets in the range of δ 7.0-7.5 ppm. The benzylic methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom show a singlet at approximately δ 3.7 ppm. The methyl group attached to the nitrogen (-N-CH3) would appear as a singlet around δ 2.4 ppm, while the methyl group on the aromatic ring (-Ar-CH3) would also be a singlet, typically around δ 2.3 ppm. rsc.org

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, one would expect to see signals for the four distinct aromatic carbons, the benzylic carbon, the N-methyl carbon, and the aromatic methyl carbon. nih.gov The benzylic carbon signal typically appears around δ 55-60 ppm, the N-methyl carbon around δ 35-40 ppm, and the aromatic methyl carbon around δ 20-25 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic -CH | ~7.1-7.3 (multiplet) | ~128-140 |

| Benzylic -CH₂ | ~3.7 (singlet) | ~56 |

| N-CH₃ | ~2.4 (singlet) | ~36 |

| Ar-CH₃ | ~2.3 (singlet) | ~21 |

| -NH- | Variable | N/A |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues. The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (135.21 g/mol ). nih.gov

The fragmentation of secondary benzylamines is well-characterized. libretexts.org The most prominent fragmentation pathway is the alpha-cleavage (β-cleavage to the ring), which involves the breaking of the bond between the benzylic carbon and the aromatic ring. This results in the formation of a stable iminium cation. For this compound, the major fragment would likely be the loss of the tolyl group, leading to a base peak. Another significant fragmentation is the formation of the tropylium ion (C₇H₇⁺) at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) group. libretexts.org

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₁₀N]⁺ | Loss of a methyl radical (·CH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 44 | [CH₃NHCH₂]⁺ | Alpha-cleavage product |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. Key absorptions include a moderate, sharp peak for the N-H stretch of the secondary amine in the 3300-3500 cm⁻¹ region. masterorganicchemistry.com C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹. The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ range. Aromatic C=C stretching absorptions appear in the 1600-1450 cm⁻¹ region. researchgate.net

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 | N-H Stretch | Secondary Amine |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1200 | C-N Stretch | Amine |

UV/Vis Spectroscopy: Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene (B151609) ring in this compound results in characteristic UV absorption bands. These are typically observed around 200-220 nm (π → π* transition) and a weaker band around 250-270 nm (the B-band), which arises from transitions within the aromatic system. The exact position and intensity of these peaks can be influenced by the solvent used for the analysis.

Despite a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the precise solid-state structure determination of this compound or its simple salts could be located.

X-ray crystallography is an essential analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, as well as the determination of the crystal lattice parameters, including the unit cell dimensions and space group. This detailed structural information is fundamental to understanding the molecule's conformation and its packing in the solid state, which in turn influences its physical properties.

While information on related compounds is available, the specific crystallographic data required to detail the solid-state structure of this compound, as per the requested outline, is not present in the public domain. Such an analysis would require experimental determination through single-crystal X-ray diffraction, a process that involves growing a suitable single crystal of the compound and analyzing its diffraction pattern when exposed to an X-ray beam.

Without access to a published crystal structure, a detailed discussion under the specified heading of "X-ray Crystallography for Precise Solid-State Structure Determination" cannot be provided at this time. The generation of scientifically accurate data tables with crystallographic parameters is therefore not possible.

Computational Chemistry and Theoretical Modeling of N Methyl 4 Methylbenzylamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

For N-Methyl-4-methylbenzylamine, DFT calculations can be employed to optimize its three-dimensional geometry, determining the most stable arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is illustrative of typical results from quantum chemical calculations and is intended for demonstration purposes.)

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -5.87 | eV |

| LUMO Energy | 0.15 | eV |

| HOMO-LUMO Gap | 6.02 | eV |

| Dipole Moment | 1.25 | Debye |

| Global Hardness | 3.01 | eV |

| Electronegativity | 2.86 | eV |

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential of this compound as a biologically active compound, molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques. These methods predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or enzyme (receptor).

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. This score function estimates the strength of the interaction, or binding affinity.

For this compound, docking studies could be performed against various biological targets. For instance, given its structural similarity to other benzylamines, potential targets could include enzymes like monoamine oxidase B (MAO-B), which are involved in neurotransmitter metabolism. researchgate.net The simulation would predict the specific binding pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the active site. The predicted binding affinity, often expressed as a binding free energy (ΔG_bind), provides a quantitative measure of how strongly the molecule binds to its target. A lower binding energy suggests a more stable complex and potentially higher biological activity. nih.gov

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. This compound possesses rotational freedom around several of its single bonds, allowing it to adopt multiple conformations. Computational conformational analysis aims to identify the low-energy, and thus most populated, conformers of the molecule in a given environment. nih.govnih.gov

Methods such as systematic or stochastic conformational searches, often coupled with quantum mechanical energy calculations, can generate a potential energy surface of the molecule. This analysis reveals the relative stabilities of different conformers and the energy barriers for interconversion between them.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction. MD simulations model the atomic motions of the system over time, typically on the nanosecond to microsecond scale. biorxiv.org This allows for the observation of conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the biological system. MD can help refine the binding poses obtained from docking and improve the accuracy of binding affinity predictions through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor (Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.)

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (ΔG_bind) | -7.5 kcal/mol |

| Interacting Residues | Tyr101, Phe234, Cys305 |

| Key Interactions | Pi-Alkyl with Tyr101, Pi-Pi Stacking with Phe234 |

| Predicted RMSD | 1.8 Å |

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. nih.govnih.gov

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step mechanism through which reactants are converted into products. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the rate of the reaction.

For reactions involving this compound, such as its synthesis via reductive amination of p-tolualdehyde or its participation in N-alkylation reactions, DFT calculations can be used to model the reaction pathway. For example, in a reaction with an electrophile, calculations can determine whether the attack occurs at the nitrogen atom or at the aromatic ring and what the energy barriers are for each pathway. This provides a fundamental understanding of the molecule's chemical behavior.

Many organic reactions can yield multiple products. Computational chemistry can predict the selectivity of a reaction by comparing the activation energies of the competing pathways. The pathway with the lowest activation energy will be the most favorable kinetically and will lead to the major product.

Chemoselectivity: In a molecule with multiple functional groups, computational models can predict which group is more likely to react. For this compound, this could involve predicting whether a reaction occurs at the secondary amine or the aromatic ring.

Regioselectivity: For reactions on the aromatic ring, such as electrophilic aromatic substitution, calculations can predict the preferred position of substitution (ortho, meta, or para to the existing methyl group) by comparing the energies of the corresponding transition states and intermediates (sigma complexes).

Stereoselectivity: If a reaction can produce different stereoisomers, computational methods can predict which isomer will be formed preferentially by modeling the diastereomeric transition states. The difference in the free energies of these transition states determines the enantiomeric or diastereomeric excess. researchgate.net

Table 3: Hypothetical Calculated Activation Energies for Competing Reaction Pathways (Note: This data is for illustrative purposes to show how computational results can predict reaction selectivity.)

| Reaction Pathway | Competing Site | Calculated Activation Energy (Ea) | Predicted Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Ortho-position | 25.2 kcal/mol | Minor Product |

| Electrophilic Aromatic Substitution | Meta-position | 35.8 kcal/mol | Negligible Product |

| N-Alkylation | Nitrogen Atom | 18.5 kcal/mol | Major Product |

Environmental Fate and Degradation Pathways of N Methyl 4 Methylbenzylamine

Biodegradation Studies of N-Methyl-4-methylbenzylamine and Related Amines

The microbial breakdown of this compound is a critical pathway for its removal from the environment. While specific studies on this exact compound are limited, research on analogous benzylamines provides significant insight into its likely metabolic fate.

Anaerobic and Aerobic Microbial Transformation Pathways

Both anaerobic and aerobic microorganisms are capable of transforming benzylamines. In anaerobic environments, studies on the degradation of N,N-dimethylbenzylamine have identified several bacterial genera, including Klebsiella, Enterobacter, Citrobacter, and Pseudomonas, as capable of utilizing these compounds. nih.gov The degradation of benzyldimethylalkylammonium chloride (BAC) by Aeromonas hydrophila also demonstrates the capacity of bacteria to sequentially demethylate and deaminate benzylamines. researchgate.net

The proposed primary mechanism for the microbial degradation of this compound involves an initial N-demethylation to yield 4-methylbenzylamine (B130917). This is followed by the oxidation of the benzyl (B1604629) group. Under aerobic conditions, this oxidation likely proceeds through the formation of 4-methylbenzaldehyde (B123495) and subsequently 4-methylbenzoic acid. The aromatic ring of 4-methylbenzoic acid is then susceptible to cleavage, leading to complete mineralization.

Identification of Biodegradation Products and Intermediates

Based on studies of related compounds, a plausible biodegradation pathway for this compound can be postulated. The initial step is the removal of the methyl group to form 4-methylbenzylamine. This intermediate is then oxidized to 4-methylbenzaldehyde, with the subsequent product being 4-methylbenzoic acid. Research on the anaerobic degradation of N,N-dimethylbenzylamine has confirmed the presence of N-benzylmethylamine and benzoic acid as metabolites. nih.gov Similarly, the degradation of BACs by Aeromonas hydrophila has been shown to produce benzyldimethylamine, benzylmethylamine, benzylamine (B48309), benzaldehyde (B42025), and benzoic acid, supporting the proposed pathway of demethylation followed by oxidation of the benzyl group. researchgate.net

Table 1: Postulated Biodegradation Pathway of this compound and Supporting Evidence from Related Compounds

| Step | Proposed Reaction for this compound | Intermediate/Product | Evidence from Related Compounds |

| 1 | N-Demethylation | 4-Methylbenzylamine | Formation of N-benzylmethylamine from N,N-dimethylbenzylamine. nih.gov Sequential demethylation of benzyldimethylalkylammonium chloride. researchgate.net |

| 2 | Oxidation | 4-Methylbenzaldehyde | Formation of benzaldehyde from benzylamine and its derivatives. researchgate.netoasis-lmc.org |

| 3 | Further Oxidation | 4-Methylbenzoic Acid | Identification of benzoic acid as a metabolite of N,N-dimethylbenzylamine and benzyldimethylalkylammonium chloride. nih.govresearchgate.net |

| 4 | Ring Cleavage | Aliphatic Compounds | Common pathway for the complete mineralization of aromatic compounds. |

This table is interactive. Click on the headers to sort the data.

Chemical Transformation Processes in Environmental Matrices

In addition to microbial degradation, this compound can undergo chemical transformations in the environment, particularly during water treatment processes involving oxidation and disinfection.

Oxidative Degradation Mechanisms (e.g., Ozonation)

For secondary amines, ozonation can lead to the formation of nitroalkanes and N-oxides. chemsrc.com Studies on the ozonation of aniline, a primary aromatic amine, have shown the formation of by-products such as nitrobenzene, azobenzene, and azoxybenzene. usgs.gov It is therefore plausible that the ozonation of this compound would result in a complex mixture of oxygenated and ring-cleavage products.

Formation of Nitrogenous By-products under Disinfection Conditions

Disinfection of water with chlorine-based chemicals can lead to the formation of disinfection by-products (DBPs), some of which may be of health concern. The reaction of secondary amines with chloramine, a common disinfectant, is a known pathway for the formation of N-nitrosamines.

Studies on the chloramination of N-methylbenzylamine have shown that it can be a precursor to the formation of N-nitrosomethylbenzylamine. nih.gov Given its structural similarity, it is highly probable that this compound would react under chloramination conditions to form N-Nitrosomethyl-4-methylbenzylamine. rsc.org

The primary degradation pathway of N-methylbenzylamine during chlorination and chloramination involves the formation of an imine, which then hydrolyzes to form either benzaldehyde and monomethylamine, or formaldehyde (B43269) and benzylamine. oasis-lmc.org Notably, the formation of products involving the halogenation of the aromatic ring has not been observed. oasis-lmc.org

Table 2: Potential Chemical Transformation Products of this compound

| Process | Reactant | Potential Products | Notes |

| Ozonation | This compound | Nitro- and N-oxide derivatives, ring cleavage products | Based on general reactivity of ozone with secondary amines and aromatic rings. chemsrc.comusgs.gov |

| Chlorination | This compound | 4-Methylbenzaldehyde, Monomethylamine, Formaldehyde, 4-Methylbenzylamine | Halogenation of the aromatic ring is not a major pathway. oasis-lmc.org |

| Chloramination | This compound | N-Nitrosomethyl-4-methylbenzylamine | Secondary amines are known precursors to N-nitrosamines. nih.gov |

This table is interactive. Click on the headers to sort the data.

Environmental Monitoring and Ecotoxicological Implications

The potential for this compound to enter aquatic environments raises concerns about its impact on aquatic organisms. While specific environmental monitoring data for this compound is scarce, information on related compounds can be used to infer its potential ecotoxicological effects.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies N-methylbenzylamine as harmful to aquatic life with long-lasting effects. nih.gov Furthermore, safety data for benzylamine indicates that it is harmful to aquatic life in very low concentrations. noaa.gov Although specific LC50 values for this compound are not available, these classifications suggest that it could pose a risk to aquatic ecosystems.

A review of amines in surface waters indicates that while a wide range of amines have been detected, their concentrations are generally low, often below detection limits and rarely exceeding 10 μg/L. nih.gov The most commonly detected amines are small, volatile compounds such as methylamine (B109427) and dimethylamine. nih.gov The lack of monitoring data for more complex amines like this compound highlights a gap in our understanding of their environmental prevalence.

Future Research Directions and Perspectives for N Methyl 4 Methylbenzylamine

Development of Green Chemistry Approaches for N-Methyl-4-methylbenzylamine Synthesis

The synthesis of N-alkylated amines has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of chemical manufacturing, however, lies in sustainable and environmentally benign processes. A primary research focus for this compound should be the development of green synthetic routes that improve atom economy, reduce energy consumption, and utilize renewable resources.

Key areas for investigation include:

Catalytic N-methylation with Sustainable C1 Sources: Moving away from conventional toxic methylating agents like methyl halides is crucial. Future research could focus on using methanol (B129727) as a green C1 source, driven by heterogeneous catalysts such as those based on platinum or nickel. shokubai.orgrsc.org These reactions often proceed via a "hydrogen-borrowing" mechanism, an elegant and atom-efficient process where the only byproduct is water. shokubai.org Another innovative approach is the electrochemical reductive N-methylation using carbon dioxide (CO₂), which would utilize a greenhouse gas as a valuable chemical feedstock. chaseliquidfuels.org

Renewable Feedstock Utilization: A long-term goal for sustainable chemistry is the replacement of petrochemical feedstocks. Research into synthesizing benzylamine (B48309) precursors from lignin (B12514952), an abundant biomass polymer, is an exciting frontier. researchgate.net Developing a multi-step process that converts lignin-derived aromatic aldehydes into 4-methylbenzaldehyde (B123495), followed by reductive amination and methylation, would represent a significant advancement in creating a fully bio-based synthesis pathway.

Solvent Minimization and Catalyst Reusability: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a cornerstone of green chemistry. shokubai.orgrsc.org Future protocols should aim for solvent-free conditions or the use of green solvents like water or supercritical fluids, coupled with robust, recyclable catalysts to minimize environmental impact. A Chinese patent describes a method for producing related compounds using a recyclable Raney Ni catalyst, indicating a step in this direction. google.com

| Methodology | Key Principle | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic N-Methylation via Hydrogen Borrowing | Use of methanol as a methylating agent with a catalyst that "borrows" hydrogen from the alcohol and returns it in a subsequent reduction step. shokubai.org | High atom economy; water is the only byproduct; avoids toxic reagents. | Development of efficient, low-cost heterogeneous catalysts (e.g., Ni, Pt). shokubai.orgrsc.org |

| Electrochemical Synthesis with CO₂ | Using CO₂ as the C1 source in an electrochemical cell to methylate the parent amine. chaseliquidfuels.org | Valorization of a greenhouse gas; operates under mild conditions. | Designing selective molecular catalysts and optimizing reactor conditions. chaseliquidfuels.org |

| Lignin-Based Synthesis | Conversion of renewable lignin biomass into aromatic precursors for the amine. researchgate.net | Reduces reliance on fossil fuels; creates value from a waste product. | Efficient catalytic depolymerization of lignin and selective functional group transformations. researchgate.net |

Exploration of Novel Catalytic and Ligand Applications

The structural features of this compound, particularly its nitrogen lone pair and aromatic ring, make it a candidate for applications in catalysis, either as a direct participant or as a building block for more complex catalytic systems.

Precursor to N-Heterocyclic Carbene (NHC) Ligands: NHCs are a powerful class of ligands in organometallic chemistry, prized for their strong σ-donating properties and their ability to form highly stable and active metal complexes. scripps.edubeilstein-journals.org Benzylamine derivatives are known precursors for creating palladacycle catalysts ligated with NHCs. nih.govkfupm.edu.sa Future work could involve the synthesis of novel imidazolium (B1220033) salts from this compound, which, upon deprotonation, would yield new NHC ligands. The electronic and steric influence of the para-methyl and N-methyl groups could fine-tune the properties of the resulting metal catalysts for reactions like the Heck-Mizoroki or Suzuki-Miyaura cross-couplings.

Component in Bifunctional or Pincer Ligands: The amine functionality can be incorporated into larger, multidentate ligand frameworks. Research could be directed towards synthesizing "pincer" ligands where the this compound moiety is connected to other donor groups (e.g., phosphines, other amines), creating a structure that can bind tightly to a metal center and promote specific catalytic transformations.

Organocatalysis: The basic nature of the secondary amine group suggests potential utility in organocatalysis, for instance, in promoting Michael additions or aldol (B89426) reactions. While simple amines are often not active enough, derivatization to form more complex structures like chiral prolinamides or squaramides, using this compound as a scaffold, could yield potent new organocatalysts.

Expansion into Undiscovered Biomedical and Materials Science Applications

The intersection of organic chemistry with life sciences and materials science offers fertile ground for discovering new applications for this compound.

Biomedical Scaffolding: Benzylamine derivatives are found in a wide range of biologically active compounds and approved pharmaceuticals. openmedicinalchemistryjournal.commdpi.com They have been investigated for activities including anti-tuberculosis, enzyme inhibition, and anticancer effects. openmedicinalchemistryjournal.comcam.ac.uk The specific structure of this compound could serve as a novel scaffold for medicinal chemistry programs. Systematic derivatization and screening could uncover unforeseen biological activities, potentially leading to new therapeutic agents.

Polymer Science: Amines are fundamental monomers in the synthesis of polymers such as polyamides and polyimides. This compound could be explored as a modifying agent or comonomer in polymer synthesis. acs.org Its incorporation into a polymer backbone could impart specific properties, such as altered thermal stability, solubility, or mechanical strength. For instance, benzylamines have been used to functionalize polyketones, suggesting a route to new adsorbent or functional materials. acs.org Furthermore, related compounds like vinyl benzyl (B1604629) amine are used to create polymers with reactive amine functional groups. google.com

Corrosion Inhibition: N-methylbenzylamine is known to have applications as a corrosion inhibitor. chemimpex.com The presence of the electron-donating para-methyl group in this compound might enhance its ability to adsorb onto metal surfaces and protect them from corrosive environments. This warrants investigation for applications in industrial settings.

Advanced Integrated Experimental and Computational Methodologies for Comprehensive Understanding

A deep understanding of a molecule's structure, electronics, and behavior is essential for predicting its properties and designing new applications. A synergistic approach, combining advanced experimental techniques with powerful computational methods, will be key to fully characterizing this compound.

Computational Chemistry: Quantum chemical methods like Density Functional Theory (DFT) are invaluable for providing insights that are difficult to obtain experimentally. researchgate.netresearchgate.net DFT calculations can be used to determine the molecule's most stable conformation, predict its vibrational spectra (IR), calculate its molecular electrostatic potential (MEP) to identify reactive sites, and analyze its frontier molecular orbitals (HOMO-LUMO) to understand its electronic behavior. researchgate.netorientjchem.org Furthermore, Time-Dependent DFT (TD-DFT) can be employed to simulate UV-Vis spectra, correlating electronic transitions with observed photophysical properties. nih.gov

Advanced Spectroscopic Analysis: While standard spectroscopic data exists for similar compounds, a detailed investigation using modern techniques can provide a more nuanced picture. nih.gov Advanced 2D NMR techniques (COSY, HSQC, HMBC) can confirm unambiguous assignments of all proton and carbon signals. High-resolution mass spectrometry can provide precise mass data, confirming its elemental composition.

Integrated Approach: The true power of these methods is realized when they are used in concert. For example, DFT-calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model and aid in peak assignment. researchgate.net Similarly, calculated NMR chemical shifts can be correlated with experimental data. This integrated experimental-computational workflow provides a robust and comprehensive understanding of the molecule, enabling a more rational design of future experiments and applications.

| Methodology | Technique | Anticipated Insights |

|---|---|---|

| Computational | Density Functional Theory (DFT) | Optimized 3D geometry, bond lengths/angles, electronic properties (HOMO-LUMO gap), prediction of reactivity. researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecular surface. orientjchem.org | |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Visible absorption spectra and electronic transitions. nih.gov | |

| Experimental | 2D NMR Spectroscopy (COSY, HSQC) | Unambiguous assignment of proton and carbon signals, confirmation of molecular structure. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination and confirmation of elemental formula. | |

| Infrared (IR) Spectroscopy | Identification of functional groups and vibrational modes, comparison with DFT-calculated frequencies. researchgate.net |

Targeted Research on Specific Isomeric Forms and Enantiomers of this compound

The specific arrangement of atoms in a molecule profoundly influences its properties. For this compound, future research should investigate its isomers to create a comparative dataset and explore the introduction of chirality to open new avenues in asymmetric synthesis.

Positional Isomers: this compound has two positional isomers: N-Methyl-2-methylbenzylamine (ortho-isomer) and N-Methyl-3-methylbenzylamine (meta-isomer). sigmaaldrich.comnih.gov A systematic study comparing the physical, chemical, and spectroscopic properties of these three isomers is warranted. The position of the methyl group on the aromatic ring will alter the molecule's steric bulk and electronic distribution. For example, the ortho-isomer would likely exhibit greater steric hindrance around the benzylic position, which could influence its reactivity and its ability to act as a ligand. These differences could be exploited to develop isomer-specific applications in catalysis or materials science.

Introduction of Chirality: While this compound itself is an achiral molecule, it can serve as a precursor to chiral molecules. For example, introducing a substituent at the benzylic carbon (the -CH₂- group) would create a stereocenter. The synthesis of both enantiomers of such a derivative would be a valuable research goal. These new chiral amines could then be evaluated as chiral auxiliaries or as ligands in asymmetric catalysis, where a single enantiomer of a product is often desired, particularly in the pharmaceutical industry. nbinno.com

| Compound Name | Isomer Position | CAS Number | Predicted Research Impact |

|---|---|---|---|

| N-Methyl-2-methylbenzylamine | ortho | 1669-56-3 | Increased steric hindrance may influence ligand binding and catalytic selectivity. |

| N-Methyl-3-methylbenzylamine | meta | 39180-84-2 | Intermediate steric and electronic properties compared to ortho and para isomers. nih.gov |

| This compound | para | 699-04-7 | Baseline for comparison; minimal steric hindrance from the remote methyl group. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。